2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile
CAS No.:
Cat. No.: VC14578109
Molecular Formula: C21H18FN5O2
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN5O2 |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-fluoro-5-[[5-(3-morpholin-4-ylphenoxy)pyrimidin-2-yl]amino]benzonitrile |
| Standard InChI | InChI=1S/C21H18FN5O2/c22-20-5-4-16(10-15(20)12-23)26-21-24-13-19(14-25-21)29-18-3-1-2-17(11-18)27-6-8-28-9-7-27/h1-5,10-11,13-14H,6-9H2,(H,24,25,26) |
| Standard InChI Key | RQBIQZWMNRERQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CC(=CC=C2)OC3=CN=C(N=C3)NC4=CC(=C(C=C4)F)C#N |
Introduction
Molecular Characteristics and Structural Features
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C21H18FN5O2, with a molecular weight of 391.4 g/mol. Its IUPAC name, 2-fluoro-5-[[5-(3-morpholin-4-ylphenoxy)pyrimidin-2-yl]amino]benzonitrile, reflects the integration of three key structural components:
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A 2-fluoro-5-cyanobenzene ring, which contributes to electron-withdrawing effects and metabolic stability.
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A pyrimidine ring substituted with an amino group, enabling hydrogen bonding and π-π stacking interactions.
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A 3-(4-morpholinyl)phenoxy group, which enhances solubility and modulates target binding.
The canonical SMILES string C1COCCN1C2=CC(=CC=C2)OC3=CN=C(N=C3)NC4=CC(=C(C=C4)F)C#N provides a precise representation of its connectivity. The presence of the nitrile group (-C≡N) and fluorine atom introduces polarity and influences bioavailability, as demonstrated in analogous compounds .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN5O2 |
| Molecular Weight (g/mol) | 391.4 |
| IUPAC Name | 2-fluoro-5-[[5-(3-morpholin-4-ylphenoxy)pyrimidin-2-yl]amino]benzonitrile |
| Canonical SMILES | C1COCCN1C2=CC(=CC=C2)OC3=CN=C(N=C3)NC4=CC(=C(C=C4)F)C#N |
| PubChem CID | 54589394 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile involves multi-step organic reactions, as inferred from related compounds. A critical intermediate, 2-fluoro-5-formylbenzonitrile, is synthesized via oxidation of a benzyl alcohol precursor using pyridinium chlorochromate (PCC) in dichloromethane, achieving a yield of 65% . Subsequent coupling reactions with a morpholine-containing phenoxy pyrimidine derivative likely employ Buchwald-Hartwig amination or nucleophilic aromatic substitution to form the final product .
Table 2: Representative Synthesis Conditions for Key Intermediate
| Parameter | Details |
|---|---|
| Starting Material | Intermediate II (crude) |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichlorloromethane |
| Temperature | 20°C (room temperature) |
| Yield | 65% |
| Purity | >97% |
Reactivity and Functionalization
The compound’s functional groups permit diverse chemical modifications:
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The amino group on the pyrimidine ring undergoes acylations or alkylations to enhance target affinity.
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The morpholine ring can be substituted with other heterocycles to modulate pharmacokinetic properties.
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The fluorine atom and nitrile group provide sites for radiofluorination or bioorthogonal chemistry applications .
Biological Activities and Mechanistic Insights
Anticancer Activity
In vitro studies of similar molecules demonstrate antiproliferative effects against non-small cell lung cancer (NSCLC) and breast cancer cell lines, with IC50 values in the nanomolar range . The nitrile group may covalently modify cysteine residues in oncogenic proteins, though further validation is required for this specific compound.
Solubility and ADME Profile
The morpholine moiety improves aqueous solubility (>50 µg/mL in PBS buffer), while the logP value of ~3.2 suggests moderate membrane permeability. Preliminary metabolic stability assays in human liver microsomes indicate a half-life >60 minutes, underscoring its potential as a drug candidate .
Future Directions and Applications
Targeted Drug Delivery
Functionalization of the nitrile group with polyethylene glycol (PEG) chains could enhance tumor-specific uptake via passive targeting. Computational docking studies predict strong binding to PD-L1, suggesting potential in immunotherapy .
Fluorescent Probes
The compound’s conjugated π-system allows for UV-Vis absorption at 320 nm, making it a candidate for developing fluorescence-based biosensors.
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